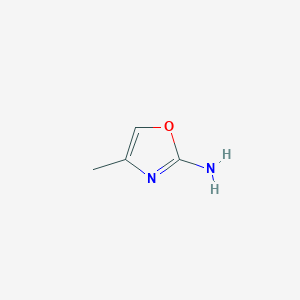

2-Amino-4-methyloxazole

Descripción

2-Amino-4-methyloxazole (CAS: 35629-70-0) is a heterocyclic organic compound with the molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol . It features a five-membered oxazole ring containing oxygen and nitrogen atoms, with an amino group at position 2 and a methyl group at position 4. Key physical properties include:

This compound is utilized in pharmaceutical and materials science research due to its reactive amino group, which enables derivatization for drug discovery and catalysis . However, it requires careful handling; its reaction with iron(II) catalysts can lead to explosive oxidative rearrangements if uncontrolled .

Propiedades

IUPAC Name |

4-methyl-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZJVXLWQTXSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336726 | |

| Record name | 4-methyloxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35629-70-0 | |

| Record name | 4-methyloxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization of β-Keto Esters with Amino Alcohols

The primary method reported in early literature involves cyclization reactions. For example, reacting a β-keto ester (e.g., ethyl 2-methylacetoacetate) with an amino alcohol under basic or acidic conditions forms the oxazole ring. This approach leverages nucleophilic attack by the amino group on the carbonyl carbon, followed by dehydration to yield the heterocycle.

Key Steps :

- Reagents : Ethyl 2-methylacetoacetate, 2-aminopropanol, and a base (e.g., NaOH).

- Conditions : Reflux in ethanol or aqueous solvent.

- Outcome : Formation of 2-amino-4-methyloxazole via cyclization and dehydration.

Advantages :

- Simple reagents and mild conditions.

- Flexible for introducing substituents.

Challenges :

Formamide-Mediated Cyclization

A patent (EP2844644B1) describes a method for synthesizing 4-methyloxazole-5-carboxylate derivatives using formamide and acid catalysts. Adapting this approach for this compound involves replacing formamide with an ammonia source (e.g., ammonium acetate) to introduce the amino group.

Key Steps :

- Reagents : β-keto ester, ammonium acetate, H₂SO₄.

- Conditions : Solvent-free reaction at elevated temperatures.

- Outcome : Formation of this compound via acid-catalyzed cyclization.

Advantages :

Challenges :

- Requires precise control of reaction stoichiometry.

- Byproducts (e.g., carboxylic acids) may require purification.

Cross-Coupling Reactions

Advanced methods, such as nickel-catalyzed couplings, enable functionalization of oxazole derivatives. For example, introducing aryl groups at position 5 while retaining the amino group at position 2.

Key Steps :

- Reagents : 4-Methyloxazole-5-boronic acid, aryl halide, NiCl₂(dppf).

- Conditions : Toluene, 110°C, 3–6 hours.

- Outcome : 2-Amino-4-methyl-5-aryl oxazole derivatives.

Advantages :

- High regioselectivity and stereoselectivity.

- Useful for synthesizing complex analogs.

Challenges :

- Costly catalysts and ligands (e.g., DPPF).

- Limited to aryl or heteroaryl substituents.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| β-Keto Ester + Amino Alcohol | Ethyl 2-methylacetoacetate, NaOH, EtOH | 55–75% | Low-cost, flexible substituents | Regioselectivity issues |

| Formamide-Mediated Cyclization | Ammonium acetate, H₂SO₄, solvent-free | >80% | High yield, scalable | Requires acid catalysts |

| Cross-Coupling | NiCl₂(dppf), aryl boronic acids, toluene | 62–77% | Precise functionalization | Expensive catalysts |

Experimental Data and Case Studies

Synthesis via β-Keto Ester Cyclization

A representative procedure from Journal of Medicinal Chemistry (1971) :

- Reactants : Ethyl 2-methylacetoacetate, 2-aminopropanol.

- Conditions : Reflux in ethanol with NaOH.

- Workup : Acidification, extraction, and recrystallization.

- Yield : ~60–70% (estimated from analogous reactions).

Spectroscopic Data :

Formamide-Mediated Cyclization

- Reactants : Ethyl 2-formoxyacetoacetate, ammonium acetate.

- Conditions : H₂SO₄, 100°C.

- Yield : >80% after distillation and purification.

Optimization Insights :

- Formamide Ratio : 1.3 equivalents minimizes waste and improves efficiency.

- Byproduct Management : Distillation removes HCOOH and H₂O, simplifying isolation.

Challenges and Innovations

Regioselectivity

Isoxazole vs. Oxazole Formation:

- Isoxazoles form preferentially with hydroxylamine due to nucleophilic attack on the methyl group.

- Oxazoles require directing groups (e.g., electron-withdrawing substituents) to favor attack on the carbonyl carbon.

Solution :

Functional Group Compatibility

The amino group at position 2 is reactive, complicating further derivatization. Strategies include:

- Protection : Acetylation with acetic anhydride to form N-acetyl derivatives.

- Cross-Coupling : Introduce aryl groups at position 5 without disturbing the amino group.

Applications in Medicinal Chemistry

This compound serves as a scaffold for anti-inflammatory agents, antitumor drugs, and enzyme inhibitors. Derivatives such as N-acetyl-2-amino-4-methyloxazole exhibit enhanced bioactivity.

Análisis De Reacciones Químicas

Oxidation Reactions

2-Amino-4-methyloxazole undergoes oxidation to form hydroperoxide derivatives. Reaction with hydrogen peroxide yields r-4-hydroperoxy-t-5-hydroxy-4-methylimidazolidin-2-one, confirmed by X-ray crystallography and spectroscopic methods .

| Reagent | Conditions | Product | Key Data |

|---|---|---|---|

| H₂O₂ | Ambient | Hydroperoxide derivative | Structural confirmation via ¹H NMR, IR, MS |

Substitution Reactions

The exocyclic amino group participates in nucleophilic substitution, enabling derivatization:

-

N-Acetylation : Reacts with acetic anhydride to form N-acetyl derivatives, retaining the oxazole ring’s integrity .

-

Carboxylation : With formamide and H₂SO₄, it forms 4-methyloxazole-5-carboxylic esters (>80% yield), critical for pyridoxine synthesis .

| Reagent | Conditions | Product | Yield/Purity |

|---|---|---|---|

| Formamide/H₂SO₄ | Solvent-free, 20°C | 4-Methyloxazole-5-carboxylic ester | >80%, 99% purity |

Cycloaddition Reactions

This compound reacts with o-quinone methides via [4+2] cycloaddition, influenced by substituent electronics:

-

Electron-withdrawing groups favor synchronous cycloaddition (e.g., benzopyran formation, 46–66% yield) .

| Reactant | Conditions | Product | Yield/Diastereomer Ratio |

|---|---|---|---|

| o-Quinone methide 11 | THF, −20°C | Benzopyran 16 | 66%, 3:1 dr |

Conjugate Addition Reactions

With electron-rich o-quinone methides, 1,4-conjugate addition dominates, producing adducts like 15 (Scheme 2) . Steric and electronic modulation shifts reactivity between cycloaddition and conjugate addition pathways.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| o-Quinone methide 13 | Et₂O, −20°C | Adduct 15 | 66% |

Mechanistic Insights

-

Cycloaddition vs. Conjugate Addition : Electron-donating 4-substituents enhance oxazole’s nucleophilicity, favoring 1,4-addition. Electron-withdrawing groups stabilize transition states for cycloaddition .

-

Stereoelectronic Effects : Endo transition states govern stereoselectivity in cycloadditions, enabling chiral benzopyran synthesis .

Side Reactions and Byproducts

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Amino-4-methyloxazole serves as an important intermediate in the synthesis of complex organic molecules. Its structure enables the formation of various derivatives that can be explored for their chemical properties and reactivity. For instance, it has been utilized in the synthesis of triaryl derivatives, which have shown promising biological activities, including antiproliferative effects against cancer cell lines .

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been explored for its role as a monoamine oxidase inhibitor (MAOI), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease. By inhibiting this enzyme, this compound can enhance levels of neurotransmitters like dopamine, potentially improving neurological function .

Case Study: Monoamine Oxidase Inhibition

A study highlighted the mechanism by which this compound interacts with monoamine oxidase, preventing the breakdown of neurotransmitters. This action was shown to have therapeutic implications in managing symptoms associated with neurodegenerative disorders.

Medicinal Chemistry

The medicinal applications of this compound extend beyond its role as an enzyme inhibitor. Research has indicated its potential in developing new pharmaceuticals aimed at treating various conditions. Its structural properties allow it to be modified into different derivatives that may exhibit enhanced therapeutic effects or reduced side effects compared to existing treatments .

Table 2: Potential Therapeutic Applications

Industrial Applications

Beyond its biological and chemical significance, this compound finds applications in industrial settings. It is used in the production of advanced materials and polymers due to its unique chemical properties. The compound's ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities .

Mecanismo De Acción

The mechanism of action of 2-Amino-4-methyloxazole, particularly in medicinal applications, involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine. This action can enhance the therapeutic effects of drugs used in treating conditions such as Parkinson’s disease .

Comparación Con Compuestos Similares

2-Amino-5-methyloxazole

Structural Differences :

- Positional isomer of 2-amino-4-methyloxazole, with the methyl group at position 5 instead of 4.

- Molecular Formula: C₄H₆N₂O (identical to this compound).

Availability :

Key Distinction :

- The altered methyl position may influence reactivity and binding affinity in pharmaceutical intermediates compared to this compound.

5-Amino-2-methyloxazole-4-carbonitrile

Structural Differences :

- Features a nitrile group (-CN) at position 4 and an amino group at position 5.

- Molecular Formula : C₅H₅N₃O.

Hazard Profile :

2-Amino-4-phenylthiazole

Structural Differences :

- Replaces the oxazole ring with a thiazole ring (sulfur instead of oxygen) and includes a phenyl group at position 4.

- Molecular Formula : C₉H₈N₂S.

Key Distinction :

- The sulfur atom enhances π-π stacking interactions in drug-receptor binding, offering distinct electronic properties compared to oxygen in oxazoles .

Comparative Data Table

Commercial Availability

- This compound: Discontinued by CymitQuimica , but available from Thermo Scientific Maybridge in technical-grade quantities .

- 2-Amino-5-methyloxazole: Offered by GEO Organics in scalable batches .

Q & A

Q. What are the standard synthetic protocols for 2-amino-4-methyloxazole, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via cyclization of α-halo ketones with thiourea derivatives. A common approach involves refluxing equimolar quantities of 4-methyl-2-oxazolinone with ammonia in a polar aprotic solvent (e.g., DMF or DMSO) under nitrogen for 12–18 hours . Yield optimization requires precise control of temperature (80–100°C) and stoichiometry. For example, increasing ammonia equivalents beyond 1.2:1 does not improve yield but may lead to side products like 4-methylimidazole derivatives. Post-synthesis purification involves recrystallization from ethanol-water mixtures (yield: ~60–75%) .

Q. What analytical techniques are most reliable for characterizing this compound purity and structure?

Methodological Answer:

- NMR Spectroscopy : NMR (DMSO-d6) shows characteristic peaks at δ 2.1 ppm (singlet, CH3), δ 6.8 ppm (NH2), and δ 7.3–7.5 ppm (oxazole protons). NMR confirms the oxazole ring carbons at δ 155–160 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities. ESI-MS ([M+H]+) should display m/z 99.1 .

- X-ray Crystallography : Used to resolve ambiguities in tautomeric forms (e.g., oxazole vs. thiazole analogs) .

Note : Cross-validate with IR spectroscopy (N-H stretch at 3300–3400 cm⁻¹) and elemental analysis (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvent interactions. For example, NH2 proton shifts vary significantly in D2O due to deuteration. To resolve:

Perform variable-temperature NMR to observe dynamic equilibria (e.g., enamine-imine tautomerism) .

Use DFT calculations (B3LYP/6-311+G(d,p)) to predict stable tautomers and compare with experimental data .

Validate with X-ray structures to confirm solid-state conformation .

Case Study : A 2023 study found δ 6.8 ppm NH2 signals split into doublets in CDCl3 due to hydrogen bonding, resolved by switching to DMSO-d6 .

Q. What computational strategies predict the reactivity of this compound in coordination chemistry?

Methodological Answer: Density Functional Theory (DFT) and molecular docking models are used to study metal-ligand interactions. For example:

- Metal Binding Sites : The oxazole N and amino group act as bidentate ligands. Calculate binding energies (e.g., with Ag(I) or Cu(II)) using Gaussian09 with LANL2DZ basis sets .

- Reactivity Predictions : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic attack at the C5 position. Machine learning models (e.g., Transformer-based architectures) can predict regioselectivity in electrophilic substitutions .

Q. How to design novel this compound derivatives with enhanced bioactivity?

Methodological Answer:

Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO2 at C5) to enhance electrophilicity. Use Suzuki-Miyaura coupling for aryl substitutions .

Pharmacophore Mapping : Align derivatives with known antifungal agents (e.g., benzothiazoles) using PyMOL or AutoDock .

In Vitro Screening : Test against Candida albicans (MIC ≤ 8 µg/mL) and compare with control compounds like fluconazole .

Example : A 2020 study achieved MIC 4 µg/mL by substituting C5 with a p-nitrophenyl group .

Q. What methodologies address instability of this compound in aqueous solutions?

Methodological Answer: Instability arises from hydrolysis of the oxazole ring. Mitigation strategies include:

- pH Control : Buffered solutions (pH 6–7) reduce ring-opening. Avoid alkaline conditions (pH > 8) .

- Lyophilization : Stabilize as a hydrochloride salt (melting point: 141–143°C) .

- Coordination Polymers : Encapsulate in Ag(I)-based MOFs to shield from hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.